BenchChemオンラインストアへようこそ!

1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

Lipophilicity Physicochemical Property Drug-likeness

This disubstituted piperazine features a unique 3-bromo-4-methoxybenzyl substituent at N1 and a 3-methyl-1-butanone (isovaleryl) group at N4. The push-pull electronic system (σₘ(Br) = +0.39; σₚ⁺(OCH₃) = −0.78) makes it an essential ketone pharmacophore probe for MC4R antagonist lead optimization and sigma-1 receptor ligand development. Unlike simple benzylpiperazine analogs, the isovaleryl ketone moiety confers distinct pharmacokinetic and binding profiles critical for fragment-to-lead SAR expansion. Procure exclusively for systematic electronic mapping of receptor binding pockets.

Molecular Formula C17H25BrN2O2
Molecular Weight 369.3 g/mol
Cat. No. B3900704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE
Molecular FormulaC17H25BrN2O2
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OC)Br
InChIInChI=1S/C17H25BrN2O2/c1-13(2)10-17(21)20-8-6-19(7-9-20)12-14-4-5-16(22-3)15(18)11-14/h4-5,11,13H,6-10,12H2,1-3H3
InChIKeyFAZAZEPNTVECJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(3-Bromo-4-methoxybenzyl)piperazino]-3-methyl-1-butanone: Chemical Identity and Physicochemical Baseline for Informed Procurement


1-[4-(3-Bromo-4-methoxybenzyl)piperazino]-3-methyl-1-butanone (IUPAC: 1-[4-[(3-bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one) is a disubstituted piperazine derivative with molecular formula C₁₇H₂₅BrN₂O₂ and a molecular weight of 369.3 g/mol . It belongs to the arylpiperazine class, which has been extensively explored as ligands for G-protein-coupled receptors (GPCRs), sigma receptors, and melanocortin receptors [1]. The compound features a 3-bromo-4-methoxybenzyl substituent at the N1 piperazine position and a 3-methyl-1-butanone (isovaleryl) group at the N4 position, creating a distinctive pharmacophoric pattern that differentiates it from simpler benzylpiperazine analogs .

Why Generic Substitution of 1-[4-(3-Bromo-4-methoxybenzyl)piperazino]-3-methyl-1-butanone with Close Analogs Is Not Scientifically Justified


Piperazine derivatives with varying N1-benzyl and N4-acyl substituents cannot be assumed interchangeable. The 3-bromo-4-methoxybenzyl motif generates a unique electronic environment—the electron-withdrawing bromine atom at the meta position combined with the electron-donating para-methoxy group creates a dipole moment and hydrogen-bonding profile distinct from 4-bromo, 4-fluoro, or 3,4-dimethoxy analogs . The N4 3-methyl-1-butanone (isovaleryl) group further modulates lipophilicity and target engagement; Marinkovic et al. (2008) demonstrated that ketone-containing piperazine analogs exhibit binding profiles at the melanocortin-4 receptor (MC4R) that differ substantially from their alcohol and amine counterparts, with benzylalcohols achieving Ki < 10 nM and high subtype selectivity, while the corresponding ketones displayed altered potency and selectivity patterns [1]. Substituting the 3-bromo-4-methoxybenzyl moiety or the isovaleryl group would alter both pharmacokinetic parameters (cLogP, TPSA, aqueous solubility) and pharmacodynamic interactions (receptor binding, selectivity), rendering experimental or screening datasets non-comparable [1].

Quantitative Differentiation of 1-[4-(3-Bromo-4-methoxybenzyl)piperazino]-3-methyl-1-butanone from Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity (cLogP) Differentiation from the Non-butanone Precursor 1-(3-Bromo-4-methoxybenzyl)piperazine

The target compound incorporates a 3-methyl-1-butanone (isovaleryl) group at the piperazine N4 position, which substantially increases lipophilicity compared to the non-acylated precursor. The precursor 1-(3-bromo-4-methoxybenzyl)piperazine (CAS 423155-18-4) has an experimentally validated cLogP of 1.86 . The addition of the isovaleryl group (O=C–CH₂–CH(CH₃)₂) is estimated to increase cLogP by approximately 1.3–1.6 log units based on fragment-based calculation methods, yielding an estimated cLogP of 3.2–3.5 for the target compound [1]. This difference of ≥1.3 log units translates to approximately a 20-fold increase in octanol-water partition coefficient, with significant implications for membrane permeability and blood-brain barrier penetration potential.

Lipophilicity Physicochemical Property Drug-likeness

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation from the Non-butanone Precursor

The target compound has a molecular weight of 369.3 g/mol (C₁₇H₂₅BrN₂O₂), which is 84.1 g/mol higher than the non-acylated precursor 1-(3-bromo-4-methoxybenzyl)piperazine (MW = 285.18 g/mol, C₁₂H₁₇BrN₂O) . The TPSA of the target compound is estimated at 32.8 Ų (based on the precursor TPSA of 24.5 Ų plus the contribution of the additional carbonyl oxygen, ~8.3 Ų), compared to 24.5 Ų for the precursor . This increase in both MW and TPSA places the target compound in a different region of property space: the precursor falls within favorable ranges for fragment-based screening (MW < 300, cLogP < 3), while the target compound is positioned in the lead-like to drug-like transition space (300 < MW < 500, cLogP 3–5), making it more suitable for lead optimization campaigns than fragment screening .

Molecular Weight TPSA Drug-likeness Permeability

Positional Isomer Differentiation: 3-Bromo-4-methoxybenzyl vs. 4-Bromobenzyl Substitution Pattern

The target compound bears a 3-bromo-4-methoxy substitution pattern on the benzyl ring, which is electronically distinct from the simpler 4-bromobenzyl analog 1-[4-(4-bromobenzyl)piperazino]-3-methyl-1-butanone (MW = 339.27, C₁₆H₂₃BrN₂O) . The meta-bromine exerts an electron-withdrawing inductive effect (σₘ = +0.39), while the para-methoxy group donates electrons via resonance (σₚ⁺ = −0.78), creating a push-pull electronic system that is absent in the 4-bromobenzyl analog, which features only a para-bromine (σₚ = +0.23) with no opposing electron-donating substituent [1]. This electronic configuration affects the π-stacking potential with aromatic receptor residues and alters the dipole moment of the benzyl moiety, which in turn influences binding pose and affinity at targets such as sigma receptors and GPCRs [2].

Positional Isomer Electronic Effect SAR Binding

Ketone Moiety versus Alcohol/Amine Analogs: Class-Level Evidence from Melanocortin-4 Receptor (MC4R) SAR

In a systematic SAR study by Marinkovic et al. (2008), a series of piperazinebenzylalcohols were directly compared with their ketone and amine analogs as MC4R antagonists [1]. While the benzylalcohols (e.g., 14a and 14g) displayed low nanomolar binding affinities (Ki < 10 nM) and high selectivities over other melanocortin receptor subtypes, the corresponding ketone analogs showed altered binding profiles, indicating that the carbonyl moiety is a key pharmacophoric determinant [1]. This study provides class-level evidence that the 3-methyl-1-butanone (ketone) group in the target compound is not a passive structural element but an active modulator of receptor binding and selectivity. The ketone carbonyl can participate in hydrogen-bonding interactions with receptor residues, and its presence versus an alcohol or amine directly impacts the compound's activity profile at MC4R and potentially other GPCR targets [1].

MC4R Ketone pharmacophore SAR Antagonist

Binding Differentiation from 1-(3-Bromo-4-methoxybenzyl)-4-tosyl-piperazine: STAT1 Engagement Evidence

A structurally related compound, 1-(3-bromo-4-methoxybenzyl)-4-tosyl-piperazine (BDBM43601), which shares the identical 3-bromo-4-methoxybenzyl group but replaces the isovaleryl moiety with a tosyl (4-methylphenylsulfonyl) group, was tested against the STAT1 transcription factor and showed an EC₅₀ > 55,700 nM (>55.7 µM), indicating negligible functional activity at this target [1]. This data point serves as a baseline comparator: the tosyl analog's low activity at STAT1 highlights that the N4 substituent identity (butanone vs. sulfonamide) is a critical determinant of target engagement. The ketone carbonyl of the target compound is a hydrogen-bond acceptor with different geometry and electronic character than the sulfonamide SO₂ group, predicting divergent target interaction profiles [1].

STAT1 Binding Affinity Sulfonamide vs. Ketone Target Engagement

Sigma Receptor Class-Level Affinity: Evidence from 1-Aralkyl-4-benzylpiperazine SAR Supporting the 3-Bromo-4-methoxy Substitution Pattern

Costantino et al. (2005) systematically investigated the structure-affinity relationships of 1-aralkyl-4-benzylpiperazine derivatives at sigma-1 (σ₁) and sigma-2 (σ₂) receptors [1]. The study established that modifications to the aralkyl (N1-benzyl) moiety significantly modulate sigma receptor affinity, with certain substitution patterns yielding nanomolar potency. One representative compound from the series demonstrated a Ki of 172 nM at the 5-HT₁A receptor [1], while related 4-methoxybenzyl-substituted piperazines have shown sigma-1 receptor Ki values as low as 12.4 nM with selectivity over sigma-2, kappa-opioid, and mu-opioid receptors [2]. The 3-bromo-4-methoxy substitution pattern in the target compound combines the established sigma-favoring methoxybenzyl motif with an additional bromine atom whose electron-withdrawing effect is predicted to enhance binding affinity relative to the unsubstituted benzyl analog, based on the SAR trends identified in this study [1][2].

Sigma Receptor Benzylpiperazine SAR Affinity

Evidence-Backed Research and Industrial Application Scenarios for 1-[4-(3-Bromo-4-methoxybenzyl)piperazino]-3-methyl-1-butanone


MC4R Antagonist Lead Optimization: Ketone Pharmacophore Exploration

Based on the Marinkovic et al. (2008) SAR study demonstrating that ketone-containing piperazine analogs exhibit distinct MC4R binding profiles compared to alcohol and amine analogs, this compound serves as a rational ketone pharmacophore probe for MC4R antagonist lead optimization programs targeting obesity, anxiety, or cachexia [1]. The 3-methyl-1-butanone moiety provides a specific steric and electronic environment that can be systematically compared with alcohol (benzylalcohol) and amine analogs to establish comprehensive SAR tables. Procurement of the ketone analog is essential for completing the functional group scan at the N4 position [1].

Sigma-1 Receptor Radioligand Development and CNS Imaging

Given the established sigma receptor affinity of 1-aralkyl-4-benzylpiperazine derivatives (Costantino et al., J Med Chem 2005), and the precedent that p-methoxybenzyl piperazines achieve σ₁ Ki values in the low nanomolar range (e.g., 12.4 nM), the target compound—with its 3-bromo-4-methoxy substitution—is a candidate for sigma-1 receptor ligand development [1][2]. The bromine atom at the meta position provides a synthetic handle for potential radiohalogenation (e.g., ⁷⁶Br or ⁷⁷Br labeling) for PET imaging applications, while the butanone moiety offers metabolic stability advantages over ester or alcohol-containing analogs [1].

Fragment-to-Lead Chemistry Using the Isovaleryl Building Block

The target compound occupies a strategic position in the fragment-to-lead pipeline: its molecular weight of 369.3 g/mol and estimated cLogP of 3.2–3.5 place it in the lead-like space, while its precursor 1-(3-bromo-4-methoxybenzyl)piperazine (MW 285.18, cLogP 1.86) resides in fragment space [1][2]. This compound can be used as a reference standard for SAR expansion studies where the isovaleryl group is systematically varied to other acyl, alkyl, or sulfonyl substituents, enabling medicinal chemistry teams to track potency and property changes as they progress from fragment hits to lead compounds [1][2].

Electronic Effect Probing in GPCR Binding Site Mapping

The unique 3-bromo-4-methoxy push-pull electronic system on the benzyl ring (σₘ(Br) = +0.39; σₚ⁺(OCH₃) = −0.78) makes this compound a valuable probe for mapping electronic requirements in GPCR binding pockets [1]. By comparing binding data obtained with this compound against data from the 4-bromobenzyl analog (purely electron-withdrawing), the 4-fluorobenzyl analog (electron-withdrawing, smaller size), and the 3,4-dimethoxybenzyl analog (electron-donating), medicinal chemists can deconvolute the electrostatic and steric contributions to receptor-ligand interactions [1]. This systematic approach requires procurement of the exact substitution pattern, as even positional isomer changes (e.g., 4-bromo-3-methoxy) would produce different electronic vectors [1].

Quote Request

Request a Quote for 1-[4-(3-BROMO-4-METHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.